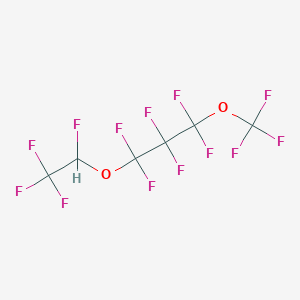
2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated alkenes and alcohols.
Reaction Conditions: The reactions are often carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Fluorination: Fluorination is a key step in the synthesis, where fluorine atoms are introduced into the molecular structure. This can be achieved using reagents like hydrogen fluoride or fluorine gas.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing methods. Automation and process optimization are crucial to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The fluorine atoms in the compound can influence its binding affinity and specificity, leading to unique biological or chemical activities.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoro-3-(1,2-difluoroethenyloxy)-propan-1-ol
- 2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethoxy)-propan-1-ol
Uniqueness
2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of the trifluoroethenyloxy group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications where other similar compounds may not perform as effectively.
Properties
Molecular Formula |
C5H3F7O2 |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-3-(1,2,2-trifluoroethenoxy)propan-1-ol |
InChI |
InChI=1S/C5H3F7O2/c6-2(7)3(8)14-5(11,12)4(9,10)1-13/h13H,1H2 |
InChI Key |
JCBHIBJAGICAJT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(OC(=C(F)F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


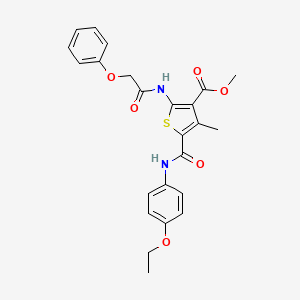
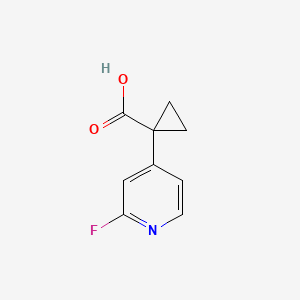
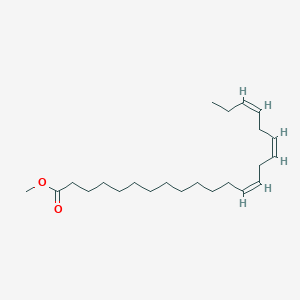


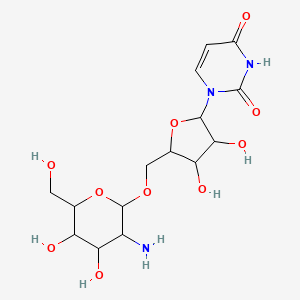
![[4-Fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063570.png)

![(3R,6S)-6-[5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063579.png)



![Methylidyne[(trimethylsilyl)methyl]azanium](/img/structure/B12063606.png)
